molecular formula C13H18ClNO2 B1394743 3-Piperidinyl 2-phenylacetate hydrochloride CAS No. 1219979-98-2

3-Piperidinyl 2-phenylacetate hydrochloride

Cat. No. B1394743
M. Wt: 255.74 g/mol
InChI Key: OTFPUQFIDCPPKO-UHFFFAOYSA-N
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Description

“3-Piperidinyl 2-phenylacetate hydrochloride” is a chemical compound with the formula C₁₃H₁₈ClNO₂ . It is used for research purposes.


Chemical Reactions Analysis

While specific chemical reactions involving “3-Piperidinyl 2-phenylacetate hydrochloride” were not found in the available resources, piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Blood Platelet Aggregation Inhibition

3-Piperidinyl derivatives have been studied for their potential in inhibiting blood platelet aggregation. A specific compound, (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, demonstrated inhibitory effects on ADP-induced aggregation of blood platelets, suggesting a possible therapeutic application in conditions where platelet aggregation is a concern (Grisar et al., 1976).

Muscarinic M(3) Receptor Antagonism

Research into 3-Piperidinyl 2-phenylacetate derivatives includes exploring their potential as muscarinic M(3) receptor antagonists. These compounds could be significant in treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

Sodium-Channel Blockers

Phenylacetamides related to 3-Piperidinyl 2-phenylacetate have been synthesized and assessed as voltage-dependent sodium channel blockers. This exploration hints at potential applications in neuroprotection and addressing neuronal hyperexcitability conditions (Roufos et al., 1994).

Selective Estrogen Receptor Modulators (SERMs)

Compounds with a 3-Piperidinyl structure have been identified as novel SERMs. These compounds, such as raloxifene analogs, exhibit estrogen antagonist potency, which could be beneficial in conditions like breast cancer and osteoporosis (Palkowitz et al., 1997).

Synthesis of Pharmaceutical Intermediates

3-Piperidinyl derivatives serve as key intermediates in synthesizing pharmaceutical agents. For instance, (S)-(+)-3-methyl-[2-(1-piperidinyl)phenyl]butylamine is synthesized as a critical intermediate for repaglinide, an antidiabetic medication (Xian, 2012).

Acyl-CoA: Cholesterol O-Acyltransferase-1 Inhibition

Compounds incorporating a piperidine unit, similar to 3-Piperidinyl 2-phenylacetate, have been identified as inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. These findings point to potential applications in treating diseases related to ACAT-1 overexpression, like atherosclerosis (Shibuya et al., 2018).

Crystal Structure and Solubility Analysis

The molecular and crystal structures of 3-Piperidinyl derivatives have been analyzed to understand their solubility and interactions, important for drug formulation and design (Castellari & Sabatino, 1996).

Future Directions

While specific future directions for “3-Piperidinyl 2-phenylacetate hydrochloride” were not found in the available resources, piperidine derivatives are a significant part of the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-3-yl 2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(9-11-5-2-1-3-6-11)16-12-7-4-8-14-10-12;/h1-3,5-6,12,14H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFPUQFIDCPPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinyl 2-phenylacetate hydrochloride

CAS RN

1219979-98-2
Record name Benzeneacetic acid, 3-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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